REACTION_CXSMILES
|
[N:1]1([C:6]2([CH2:9][OH:10])[CH2:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[CH:2]1.I(C1C=CC=CC=1C(O)=O)(=O)=O>C(OCC)(=O)C>[N:1]1([C:6]2([CH:9]=[O:10])[CH2:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
42.39 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1(CC1)CO
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1(CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |